molecular formula C13H18BrNO3 B8702698 tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate

tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate

Cat. No.: B8702698
M. Wt: 316.19 g/mol
InChI Key: QMWZLBUQYGISNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is characterized by the presence of a bromine atom, a methoxy group, and a carbamate functional group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate typically involves the following steps:

    Bromination: The starting material, 2-(methyloxy)phenylmethanol, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the phenyl ring.

    Carbamoylation: The brominated intermediate is then reacted with 1,1-dimethylethyl isocyanate under controlled conditions to form the carbamate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of new carbamate derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbamate group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethylethyl {[3-chloro-2-(methyloxy)phenyl]methyl}carbamate
  • 1,1-Dimethylethyl {[3-fluoro-2-(methyloxy)phenyl]methyl}carbamate
  • 1,1-Dimethylethyl {[3-iodo-2-(methyloxy)phenyl]methyl}carbamate

Uniqueness

tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate is unique due to the presence of the bromine atom, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions with biological targets, making this compound particularly interesting for research and development in various fields.

Properties

Molecular Formula

C13H18BrNO3

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-8-9-6-5-7-10(14)11(9)17-4/h5-7H,8H2,1-4H3,(H,15,16)

InChI Key

QMWZLBUQYGISNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)Br)OC

Origin of Product

United States

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